molecular formula C21H17N3OS B2458390 N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide CAS No. 886904-97-8

N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2458390
CAS RN: 886904-97-8
M. Wt: 359.45
InChI Key: YAGUMEFRWDAOMT-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole and its derivatives are known for their wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal treatments .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various synthetic pathways. For instance, it can be prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The synthesis of benzothiazole derivatives has received much attention and has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data . The structure of benzothiazole derivatives has been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum can provide information about the functional groups present in the molecule . Its 1H and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide derivatives have been extensively studied for their structure-activity relationships, particularly in the context of inhibiting specific enzymes or receptors. For example, modifications to the benzothiazole ring have been explored to improve metabolic stability in drug candidates targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) (Stec et al., 2011). Similarly, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, revealing insights into the structural elements required for potent activity (Fallah-Tafti et al., 2011).

Antimicrobial and Antitumor Activity

Research has also focused on the synthesis of novel sulphonamide derivatives of this compound for antimicrobial applications. These studies have demonstrated significant activity against various microbial strains, providing a basis for further exploration of these compounds as potential antimicrobial agents (Fahim & Ismael, 2019). Additionally, some derivatives have shown promising antitumor activity, further underscoring the therapeutic potential of these compounds (Yurttaş et al., 2015).

Catalytic Applications

In the realm of catalysis, dioxidovanadium(V) complexes containing this compound-related ligands have been synthesized and evaluated for their effectiveness in the oxidation of olefins. Such studies highlight the potential utility of these compounds in industrial applications, demonstrating the versatility of these thiazole-based compounds beyond pharmaceuticals (Ghorbanloo et al., 2017).

Material Science and Photovoltaic Efficiency

Moreover, some studies have delved into the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, including derivatives of this compound. These investigations are pivotal in assessing the potential of these compounds in dye-sensitized solar cells (DSSCs), providing insights into their light harvesting efficiency and the possibility of their application in renewable energy technologies (Mary et al., 2020).

Future Directions

The future directions for the research on “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” could involve further exploration of its biological activities and potential applications. For instance, further studies could be conducted to explore its potential as an anti-tubercular agent . Additionally, more research could be done to optimize its synthesis and improve its yield .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They interact with enzymes and proteins, such as DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell wall .

Cellular Effects

The cellular effects of N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide are currently under investigation. Benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that benzothiazole derivatives exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-20(14-16-8-2-1-3-9-16)24(15-17-10-6-7-13-22-17)21-23-18-11-4-5-12-19(18)26-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGUMEFRWDAOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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